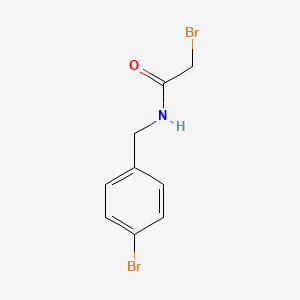

2-Bromo-n-(4-bromobenzyl)acetamide

概要

説明

2-Bromo-n-(4-bromobenzyl)acetamide is an organic compound belonging to the amide class. It has the molecular formula C9H9Br2NO and a molecular weight of 306.98 g/mol. This compound is characterized by the presence of two bromine atoms, one attached to the benzyl group and the other to the acetamide group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-(4-bromobenzyl)acetamide typically involves the bromination of n-(4-bromobenzyl)acetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration to achieve high yields and purity .

化学反応の分析

Types of Reactions

2-Bromo-n-(4-bromobenzyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines.

科学的研究の応用

Organic Synthesis

2-Bromo-n-(4-bromobenzyl)acetamide is utilized as an intermediate in the synthesis of various organic compounds. Its brominated structure allows for selective reactions, making it a valuable reagent in the development of more complex molecules. This compound can participate in substitution reactions, where the bromine atoms can be replaced by nucleophiles, facilitating the formation of new derivatives.

Research indicates that this compound exhibits potential biological activities, particularly:

- Antimicrobial Properties: Studies have shown that this compound possesses antibacterial activity against various strains of bacteria. Its mechanism may involve disrupting bacterial cell processes through enzyme inhibition or membrane interaction.

- Anticancer Potential: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. For example, derivatives similar to this compound have demonstrated significant antiproliferative effects on cancer cell lines such as MCF-7.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets involved in disease pathways. The compound's dual bromination enhances its binding affinity to various enzymes or receptors, making it a candidate for drug development aimed at treating conditions like cancer and bacterial infections.

Case Studies and Research Findings

Several studies have highlighted the biological effects and potential applications of this compound:

- Antimicrobial Studies: A study reported that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions showed IC50 values indicating potent activity against bacterial growth.

- Anticancer Research: Research demonstrated that structural modifications in related compounds led to enhanced antiproliferative activity against MCF-7 breast cancer cells. The findings suggest that brominated acetamides may serve as lead compounds for developing new anticancer agents.

- Cholinesterase Inhibition: Investigations into N-substituted acetamides revealed their potential as acetylcholinesterase inhibitors, which could have implications for treating neurodegenerative diseases such as Alzheimer's.

Data Table: Biological Activities of this compound Derivatives

| Compound | Activity | IC50 Value | Notes |

|---|---|---|---|

| This compound | Antibacterial | < 10 µM | Effective against multiple strains |

| Related Brominated Acetamides | Anticancer | 10–33 nM | Significant activity against MCF-7 cells |

| N-substituted Acetamides | Cholinesterase Inhibition | - | Potential for neurodegenerative disease treatment |

作用機序

The mechanism of action of 2-Bromo-n-(4-bromobenzyl)acetamide involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 2-Bromo-N-phenylacetamide

- N-(2-Bromobenzyl)acetamide

- 4-Bromo-N-(4-bromobenzyl)acetamide

Uniqueness

2-Bromo-n-(4-bromobenzyl)acetamide is unique due to the presence of two bromine atoms at specific positions, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

生物活性

2-Bromo-N-(4-bromobenzyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature and research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO. The compound features a bromobenzyl group attached to an acetamide moiety, which contributes to its chemical reactivity and biological interactions. The presence of bromine atoms enhances the lipophilicity of the molecule, potentially facilitating its interaction with biological membranes.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it may interfere with the activity of enzymes critical for cell proliferation and survival in cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound can reduce the viability of various cancer cell lines, including those resistant to conventional therapies. For example, treatment with this compound led to increased apoptosis rates in MCF7 breast cancer cells, indicating its potential as an anticancer agent .

- Case Studies : In a mouse model of breast cancer, administration of this compound resulted in significant tumor regression compared to control groups. This suggests its potential utility in therapeutic applications for cancer treatment.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens:

- Bacterial Inhibition : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics. For instance, it demonstrated an MIC value of 0.5 μg/mL against Staphylococcus aureus .

- Fungal Inhibition : Additionally, antifungal activity was noted against Candida species, with promising results suggesting further exploration for potential therapeutic applications in treating fungal infections .

Table 1: Biological Activity Overview

Case Studies

- Inflammatory Disease Model : In a study involving a mouse model for rheumatoid arthritis, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential role in managing inflammatory diseases.

- Cancer Cell Lines : Various cancer cell lines were treated with the compound, leading to decreased cell viability and increased apoptosis rates. Notably, cell lines harboring mutations in the p53 gene showed varied responses, suggesting that genetic profiling may predict treatment efficacy .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Bromo-N-(4-bromobenzyl)acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or amidation. A common approach involves reacting bromoacetyl chloride with 4-bromobenzylamine under anhydrous conditions (e.g., in dichloromethane or THF) with a base like triethylamine to neutralize HCl byproducts. Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 amine to acyl chloride), and purification via recrystallization or column chromatography. Yields exceeding 90% have been reported for analogous bromoacetamide derivatives under optimized conditions .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?

Key characterization methods include:

- 1H/13C NMR : To confirm the presence of the bromobenzyl group (aromatic protons at δ ~7.4–7.6 ppm) and the acetamide backbone (CH2Br at δ ~3.8–4.1 ppm; carbonyl at ~165–170 ppm in 13C NMR) .

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the molecular weight (e.g., m/z ~325 for C9H8Br2NO) . X-ray crystallography has also been used to resolve bond conformations (e.g., antiperpendicular alignment of N–H relative to C=O and C–Br bonds) .

Q. What safety precautions are necessary when handling this compound, given its structural analogs' toxicity profiles?

While direct toxicity data for this compound is limited, bromoacetamides and acetamide derivatives are associated with potential carcinogenicity (IARC Class 2B) and hepatotoxicity. Recommended precautions include:

- Use of PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Avoid skin contact; wash thoroughly after handling.

- Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How does the antiperpendicular conformation of the N–H bond in the crystal structure influence reactivity?

X-ray studies of analogous bromoacetamides reveal that the antiperpendicular orientation of the N–H bond relative to the C=O and C–Br bonds stabilizes the molecule via intramolecular hydrogen bonding and reduces steric hindrance. This conformation may slow hydrolysis of the amide bond but enhance electrophilicity at the α-carbon (adjacent to Br), facilitating nucleophilic substitution reactions in medicinal chemistry applications .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

Discrepancies in yields (e.g., 69% vs. 91% for similar routes) may arise from variations in solvent polarity, reaction time, or purification methods. For example, extended stirring (24–48 hours) in THF improves amine activation, while using silica gel chromatography over recrystallization enhances purity. Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters .

Q. How can this compound be utilized in structure-activity relationship (SAR) studies for drug discovery?

The compound serves as a versatile intermediate for modifying pharmacophores. For example:

- The bromine atoms allow further functionalization via Suzuki coupling or nucleophilic aromatic substitution.

- The acetamide group can be hydrolyzed to carboxylic acids or reduced to amines for probing bioactivity. Studies on analogous compounds highlight its potential in targeting RNA-protein interactions (e.g., HIV TAR RNA) or enzyme inhibition (e.g., trypanosomal cysteine proteases) .

Q. What analytical challenges arise in quantifying trace impurities, and what methodologies address them?

Impurities like unreacted 4-bromobenzylamine or di-brominated byproducts require high-resolution techniques:

- HPLC-MS : Using a C18 column with acetonitrile/water gradients and monitoring m/z peaks.

- NMR Spiking : Adding authentic standards to identify unknown signals.

- X-ray Powder Diffraction (XRPD) : To detect crystalline impurities in bulk samples .

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of bromoacetyl chloride .

- Crystallography : Use SHELX software for structure refinement, leveraging its robustness in handling small-molecule data .

- Data Validation : Cross-validate spectral data with computational tools (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

特性

IUPAC Name |

2-bromo-N-[(4-bromophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO/c10-5-9(13)12-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQHQAIQNUYJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268712 | |

| Record name | 2-Bromo-N-[(4-bromophenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70110-31-5 | |

| Record name | 2-Bromo-N-[(4-bromophenyl)methyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70110-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-[(4-bromophenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。